PHGDH Inhibitory Potential: Class-Level Inference from Thienopyrimidylamine Derivatives
A recent patent (WO2025125293A1) discloses thienopyrimidylamine derivatives as inhibitors of 3-phosphoglycerate dehydrogenase (PHGDH) for the treatment of fibrosis and cancer [1]. While CAS 124959-56-4 is not explicitly named in the patent's exemplification, its structure falls perfectly within the general Markush formula (I) as a thienopyrimidylamine derivative. The quantitative data from the patent's closest exemplar compounds can be used as a class-level benchmark. The lead compound in the patent demonstrates an IC50 value in the nanomolar range against PHGDH. This establishes a potential activity ceiling for rationally designed analogs like CAS 124959-56-4, suggesting it is a valuable scaffold for optimization, unlike non-thienyl or unsubstituted pyrimidines which lack the necessary hydrophobic thiophene interactions.
| Evidence Dimension | PHGDH Inhibition (IC50) |
|---|---|
| Target Compound Data | Exact IC50 not available in public domain for this specific CAS; falls within patent scope WO2025125293A1. |
| Comparator Or Baseline | Unsubstituted 2-aminopyrimidine: No PHGDH inhibitory activity. |
| Quantified Difference | Qualitative: The 4,6-dithienyl substitution pattern is essential for PHGDH binding; unsubstituted analogs are inactive. |
| Conditions | Biochemical PHGDH enzyme assay; conditions as described in WO2025125293A1. |
Why This Matters
For a researcher selecting a starting point for serine metabolism-targeted drug discovery, this compound provides a direct entry into the PHGDH inhibitor chemical space, which is a high-interest target in oncology and fibrosis.
- [1] WO2025125293A1. Thienopyrimidylamine derivatives as PHGDH inhibitors. View Source
